molecular formula C16H23BrO2 B14298030 10-(4-Bromophenyl)decanoic acid CAS No. 113274-69-4

10-(4-Bromophenyl)decanoic acid

Cat. No.: B14298030
CAS No.: 113274-69-4
M. Wt: 327.26 g/mol
InChI Key: FEHOAYFIMDFRKD-UHFFFAOYSA-N
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Description

10-(4-Bromophenyl)decanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a decanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Bromophenyl)decanoic acid typically involves the bromination of phenylacetic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where phenylacetic acid is treated with bromine and a catalyst such as mercuric oxide to introduce the bromine atom at the para position . Another method involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

10-(4-Bromophenyl)decanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-(4-Bromophenyl)decanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-(4-Bromophenyl)decanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and interactions. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of AMPA receptors, similar to other brominated aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-Bromophenyl)decanoic acid is unique due to its specific combination of a brominated phenyl ring and a decanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

113274-69-4

Molecular Formula

C16H23BrO2

Molecular Weight

327.26 g/mol

IUPAC Name

10-(4-bromophenyl)decanoic acid

InChI

InChI=1S/C16H23BrO2/c17-15-12-10-14(11-13-15)8-6-4-2-1-3-5-7-9-16(18)19/h10-13H,1-9H2,(H,18,19)

InChI Key

FEHOAYFIMDFRKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCCC(=O)O)Br

Origin of Product

United States

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